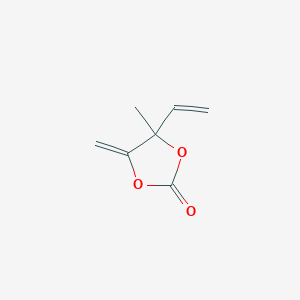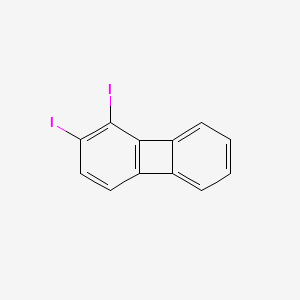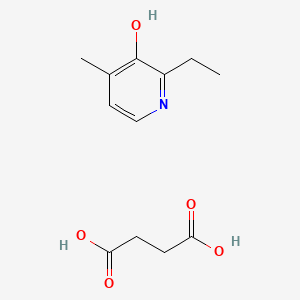
Butanedioic acid;2-ethyl-4-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanedioic acid;2-ethyl-4-methylpyridin-3-ol involves several steps. One common method includes the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically involves the use of 5-bromo-2-methylpyridin-3-amine and arylboronic acids . The reaction conditions often require a palladium catalyst, a base, and a suitable solvent to achieve moderate to good yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Butanedioic acid;2-ethyl-4-methylpyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in aromatic nucleophilic substitution reactions due to the presence of the pyridin-3-ol moiety .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product. For example, the use of pentafluoropyridine or pentachloropyridine can lead to different substitution products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with pentafluoropyridine can yield polyfluorinated aryl pyridyl ethers .
Scientific Research Applications
Butanedioic acid;2-ethyl-4-methylpyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing novel pyridine derivatives . In biology and medicine, it is known for its neuroprotective and antioxidant properties, making it useful in treating conditions involving oxidative stress and neuronal damage .
Mechanism of Action
The mechanism of action of Butanedioic acid;2-ethyl-4-methylpyridin-3-ol involves its antioxidant properties. It counteracts oxidative stress and free radical damage, which are detrimental to cells and tissues, particularly in the brain . It also acts as an inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), which may be a target for treating metabolic disorders .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Butanedioic acid;2-ethyl-4-methylpyridin-3-ol include other pyridine derivatives and compounds with strong antioxidant properties. Examples include 4-amino-2-ethyl-6-methyl-3-pyridinol and 2-cyano-3-(2-ethyl-6-methyl-phenylamino)-acrylic acid ethyl ester .
Uniqueness: What sets this compound apart is its combination of neuroprotective, antioxidant, and metabolic regulatory properties. Its structural similarity to vitamin B6 also contributes to its unique biological activities .
Properties
CAS No. |
849023-17-2 |
|---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
butanedioic acid;2-ethyl-4-methylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO.C4H6O4/c1-3-7-8(10)6(2)4-5-9-7;5-3(6)1-2-4(7)8/h4-5,10H,3H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
OXJNVBNZUMCBAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1O)C.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde](/img/structure/B12548827.png)
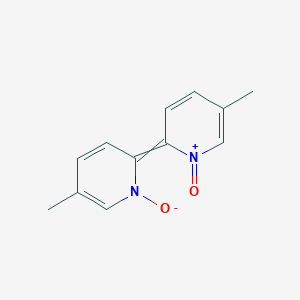

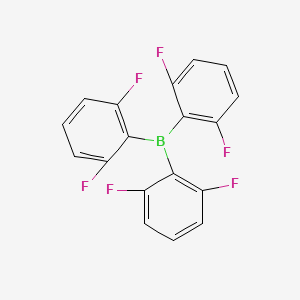
![2-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B12548850.png)
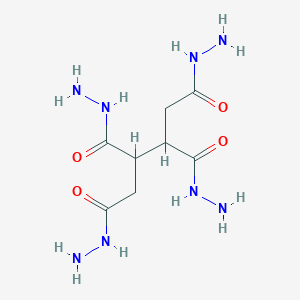
![Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]-](/img/structure/B12548853.png)
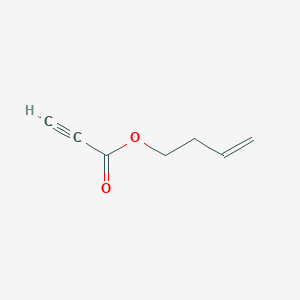
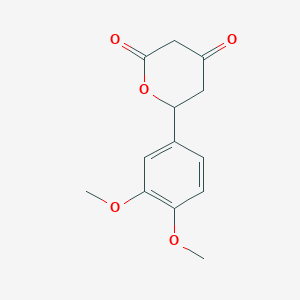
![2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B12548868.png)
![2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B12548870.png)
